Ethyl Isobutyrylacetate-d6
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Overview
Description
Ethyl Isobutyrylacetate-d6 is a deuterated compound with the molecular formula C8H8D6O3 and a molecular weight of 164.23. This compound is primarily used in research settings, particularly in the field of proteomics . The deuterium atoms in this compound make it a valuable tool for various analytical techniques, including nuclear magnetic resonance spectroscopy.
Mechanism of Action
Target of Action
Ethyl Isobutyrylacetate-d6 is a biochemical used in proteomics research . .
Biochemical Pathways
It’s worth noting that ethyl isobutyrylacetate is used in the synthesis of piperazine derivatives as possible multireceptor atypical antipsychotics, affecting dopamine and serotonin receptor properties .
Pharmacokinetics
It is known to be soluble in dichloromethane, ethyl acetate, and hexane , which may influence its bioavailability and distribution in the body.
Result of Action
As a biochemical used in proteomics research , it may have diverse effects depending on the context of its use.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of biochemicals like this compound. For instance, it is recommended to store this compound at -20° C to maintain its stability . Furthermore, it’s important to prevent the compound from entering drains or causing further leakage or spillage .
Biochemical Analysis
Biochemical Properties
It is known to be soluble in Dichloromethane, Ethyl Acetate, and Hexane .
Temporal Effects in Laboratory Settings
Ethyl Isobutyrylacetate-d6 is recommended to be stored at -20° C for optimal stability . The long-term effects of this compound on cellular function in in vitro or in vivo studies have not been reported.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl Isobutyrylacetate-d6 typically involves the deuteration of Ethyl Isobutyrylacetate. One common method includes the reaction of 3-methyl-2-butanone with hexamethylphosphoramide and diethyl carbonate in the presence of sodium hydride. The reaction is carried out in benzene at temperatures between 70°C and 80°C. After the reaction, the mixture is cooled, and methanol is added, followed by acidification with aqueous hydrochloric acid .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of deuterated reagents and solvents to achieve the desired level of deuteration. The process is similar to laboratory-scale synthesis but is scaled up to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions: Ethyl Isobutyrylacetate-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl Isobutyrylacetate-d6 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace biochemical pathways.
Comparison with Similar Compounds
Ethyl Isobutyrylacetate-d6 can be compared with other similar compounds, such as:
Ethyl Isobutyrylacetate: The non-deuterated version, which is commonly used in the fragrance and flavor industry.
Ethyl Isobutyrate: Another ester with a similar structure, used as a flavoring agent and solvent.
Uniqueness: The primary uniqueness of this compound lies in its deuterium content, which makes it particularly valuable for analytical and research purposes. The deuterium atoms provide distinct advantages in nuclear magnetic resonance spectroscopy and other analytical techniques, allowing for more precise and detailed studies.
Properties
IUPAC Name |
ethyl 5,5,5-trideuterio-3-oxo-4-(trideuteriomethyl)pentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-4-11-8(10)5-7(9)6(2)3/h6H,4-5H2,1-3H3/i2D3,3D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLDSQRVMMXWMS-XERRXZQWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)CC(=O)OCC)C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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